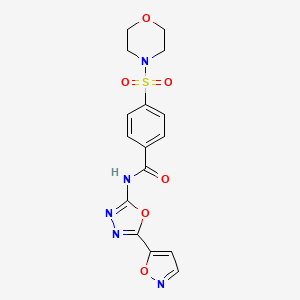![molecular formula C12H10BrFN4O2 B2527332 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one CAS No. 1384575-39-6](/img/structure/B2527332.png)
1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one, also known as BFAAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFAAI belongs to the class of imidazolidinones, which are known for their diverse biological activities, including antiviral, antibacterial, and antitumor properties.
Wirkmechanismus
The mechanism of action of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the targeted cells. This compound has been shown to inhibit the activity of thymidine kinase, an enzyme that is essential for the replication of certain viruses. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for the replication of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. Additionally, this compound has been shown to modulate the immune response, which may have implications for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has several advantages for lab experiments, including its high purity and stability. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the use of this compound in lab experiments may be limited by its low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another potential direction is the study of this compound in animal models to determine its safety and efficacy in vivo. Additionally, the study of this compound in combination with other drugs may have implications for the treatment of various diseases. Overall, the potential therapeutic applications of this compound make it a promising area of research for the future.
Synthesemethoden
1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-fluoroaniline with ethyl cyanoacetate, followed by cyclization with triethyl orthoformate and dehydration with phosphorus oxychloride. The final product is obtained after purification through recrystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antiviral properties, as it has been shown to inhibit the replication of certain viruses, including human cytomegalovirus and herpes simplex virus. Additionally, this compound has been studied for its antibacterial properties, as it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(3-bromo-4-fluorophenyl)-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN4O2/c13-9-5-8(1-2-10(9)14)17(7-15)6-11(19)18-4-3-16-12(18)20/h1-2,5H,3-4,6H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWMPVSFSPPGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
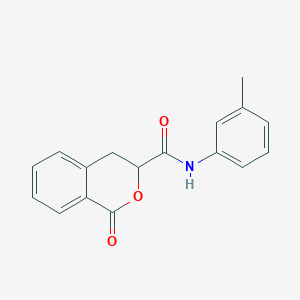
![N-(benzo[d]thiazol-5-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2527252.png)
![3'-(3-Fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2527253.png)
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2527258.png)
![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)
![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)
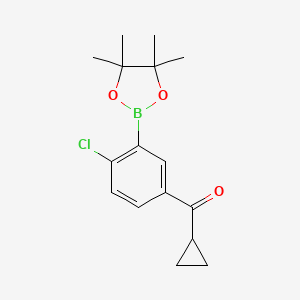
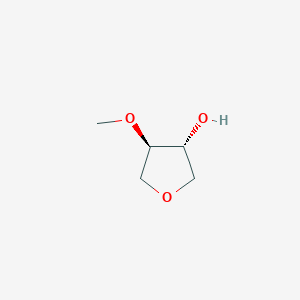
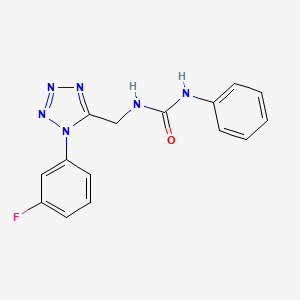
![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)
![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)

